molecular formula C36H40N4O4 B15248373 1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione CAS No. 88600-74-2

1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione

Cat. No.: B15248373
CAS No.: 88600-74-2
M. Wt: 592.7 g/mol
InChI Key: CJOIXTJTIPPACY-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process generally includes:

    Nitration: Introduction of nitro groups to the anthracene core.

    Reduction: Conversion of nitro groups to amino groups.

    Etherification: Attachment of 3-pentylphenoxy groups to the anthracene core.

These reactions require specific conditions such as controlled temperatures, catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

This may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various anthracenedione derivatives with modified functional groups, which can be tailored for specific applications .

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of pentylphenoxy groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

88600-74-2

Molecular Formula

C36H40N4O4

Molecular Weight

592.7 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C36H40N4O4/c1-3-5-7-11-21-13-9-15-23(17-21)43-27-19-25(37)29-31(33(27)39)36(42)32-30(35(29)41)26(38)20-28(34(32)40)44-24-16-10-14-22(18-24)12-8-6-4-2/h9-10,13-20H,3-8,11-12,37-40H2,1-2H3

InChI Key

CJOIXTJTIPPACY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCCCC)N)N

Origin of Product

United States

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